Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate
Description
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)8-3-2-6(9)5(8)4-8/h5-6H,2-4,9H2,1H3 |
InChI Key |
ZVIIBYZHZFJNKO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(C1C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the modular approach using photochemistry to access new building blocks via [2 + 2] cycloaddition is a promising strategy . This method allows for the efficient and scalable production of the compound, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound featuring a bicyclo[3.1.0] framework, an amino group, and a carboxylate ester functional group. It has a molecular weight of 155.19 g/mol. This compound has garnered interest for its applications in medicinal chemistry, organic synthesis, and biological research, owing to its unique properties and reactivity.
Scientific Research Applications
This compound serves as a building block in synthesizing complex organic molecules. The amino group can form hydrogen bonds, potentially enhancing its affinity for biological targets like enzymes and receptors, which could modulate enzymatic activity or receptor signaling pathways. Studies suggest that it can interact with specific receptors or enzymes, influencing biological processes, with ongoing investigations into the precise mechanisms.
Comparison with Similar Bicyclic Compounds
This compound's specific bicyclic structure imparts distinct chemical and biological properties compared to other similar compounds.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate | Different ring size (bicyclo[2.1.1]) | Varies in reactivity due to ring strain differences |
| Methyl 4-aminobicyclo[3.1.1]hexane-1-carboxylate | Larger bicyclic structure (bicyclo[3.1.1]) | May exhibit different biological interactions |
| Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | Octane-based structure | Potentially different pharmacokinetics due to larger size |
mGluR Agonists
Mechanism of Action
The mechanism by which methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, the compound’s structure suggests it may interact with enzymes or receptors, influencing biological processes.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., bromine in 27a ) enhance reactivity in nucleophilic substitutions, enabling downstream functionalization . Conversely, bulky groups (e.g., isopropyl in 15 ) reduce yields due to steric hindrance .
- Bioactivity: Compounds like 15 exhibit enhanced adenosine receptor affinity due to the chlorothiophenylethynyl group, suggesting the amino-ester scaffold’s versatility in drug discovery .
Bicycloalkane Isosteres with Varying Ring Sizes
Comparisons with bicyclo[m.n.k]alkanes of different bridge sizes highlight the impact of ring strain and geometry:
Key Observations :
- Ring Strain : The [3.1.0]hexane system exhibits higher strain than [2.2.1]heptane, enhancing reactivity but reducing thermal stability .
- Functional Group Compatibility : The [2.1.1]hexane scaffold accommodates strong electron-withdrawing groups (e.g., -CN) without ring distortion, unlike the more strained [3.1.0] system .
Functional Group Variations in Bicyclic Carboxylates
The nature and position of functional groups significantly influence physicochemical and biological behavior:
Key Observations :
- Amino vs. Oxo Groups: The amino group in the target compound supports hydrogen bonding, critical for target binding in bioactive molecules, whereas oxo groups (e.g., in 12) increase electrophilicity but may introduce toxicity risks .
- Protection Strategies : tert-Butoxycarbonyl (Boc) protection in bicyclo[2.1.1]hexane derivatives improves stability during synthetic steps, a strategy applicable to the target compound .
Biological Activity
Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a bicyclic structure characterized by a bicyclo[3.1.0] framework, an amino group, and a carboxylate ester functional group. The molecular formula is with a molecular weight of 155.19 g/mol. The bicyclic nature contributes to its unique reactivity and interaction capabilities with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors:
- Hydrogen Bonding : The amino group in the compound can form hydrogen bonds with biological targets, enhancing its affinity for specific enzymes or receptors.
- Modulation of Enzymatic Activity : Initial studies suggest that this compound may influence enzymatic pathways by acting as an inhibitor or modulator, potentially leading to therapeutic effects in various diseases .
Biological Activity and Case Studies
Research has shown that this compound exhibits significant biological activity across several domains:
1. Neuropharmacology
- A study investigated the effects of similar bicyclic compounds on metabotropic glutamate receptors (mGluRs), indicating that modifications in the bicyclic structure can influence receptor activity and downstream signaling pathways .
- Compounds structurally related to methyl 4-aminobicyclo[3.1.0]hexane have shown selective agonist activity at mGlu2 receptors, suggesting potential applications in treating neurological disorders.
2. Medicinal Chemistry
- The compound has been explored as a precursor for drug development due to its structural features that may enhance bioavailability and efficacy in therapeutic applications.
- Studies suggest that the compound may act on specific pathways involved in pain modulation, inflammation, and metabolic regulation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar bicyclic compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate | Different ring size | Varies in reactivity due to ring strain differences |
| Methyl 4-aminobicyclo[3.1.1]hexane-1-carboxylate | Larger bicyclic structure | May exhibit different biological interactions |
| Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | Octane-based structure | Potentially different pharmacokinetics due to larger size |
This table highlights how the unique bicyclic structure of this compound imparts distinct chemical and biological properties compared to its analogs.
Future Directions in Research
The promising biological activity of this compound warrants further investigation into its pharmacological potential:
- Therapeutic Applications : Future studies should focus on elucidating its mechanisms of action in specific disease models to assess its viability as a therapeutic agent.
- Structure-Activity Relationship (SAR) : Research should explore modifications to the compound's structure to enhance its efficacy and selectivity towards desired biological targets.
Q & A
Q. What are the common synthetic routes for Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via multicomponent cascade cyclization reactions. For example, electrocatalytic methods using aldehydes, malononitrile, and methanol under basic conditions yield bicyclic systems with moderate-to-high stereoselectivity (60–80% yields) . Alternative approaches include DCC-mediated coupling of intermediates with methanol, achieving 68% yield in nucleoside analog synthesis . Key variables are temperature, solvent polarity, and catalyst choice (e.g., DMAP for esterification).
Q. Which analytical techniques are critical for structural characterization of this bicyclic compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H, C) is essential for confirming stereochemistry and ring fusion. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., observed 434.1603 vs. calculated 434.1595 for a related derivative ). X-ray crystallography can resolve ambiguities in bicyclic conformations, as demonstrated for analogs like ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate .
Q. What are the primary research applications of this compound in organic chemistry?
It serves as a rigid scaffold for drug discovery, particularly in nucleoside analogs targeting adenosine receptors . Its bicyclic structure also aids in studying strain-driven reactivity, such as cyclopropane ring-opening mechanisms .
Advanced Research Questions
Q. How can stereochemical purity be ensured during synthesis, given the compound’s fused bicyclic system?
Chiral catalysts (e.g., organocatalysts) or chiral stationary phase chromatography are employed to isolate enantiomers. For example, PharmaBlock Sciences reported rel-(1R,5S,6r)-stereoisomers using chiral HPLC, achieving >97% enantiomeric excess . Computational modeling (DFT) predicts steric effects to optimize reaction pathways .
Q. What mechanistic insights explain contradictory yields in electrocatalytic vs. thermal cyclization methods?
Electrocatalytic methods (e.g., using Pt electrodes) promote single-electron transfer, stabilizing intermediates and reducing side reactions (70–80% yields) . Thermal methods may induce epimerization or ring strain, lowering yields to 50–60%. Kinetic studies using in-situ IR spectroscopy can track intermediate stability .
Q. How do researchers address discrepancies in biological activity data across analogs?
Structure-activity relationship (SAR) studies compare substituent effects. For instance, replacing the methyl ester with isopropyl in nucleoside analogs increased adenosine receptor binding affinity (Ki from 12 nM to 5 nM) . Contradictions may arise from assay conditions (e.g., buffer pH, cell lines), necessitating dose-response validation .
Q. What computational strategies predict the compound’s reactivity in novel reactions?
Density Functional Theory (DFT) calculates transition-state energies for cyclopropane ring-opening or amine functionalization. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like GPCRs, guiding rational design .
Methodological Challenges
Q. How can solubility limitations of bicyclic carboxylates be overcome in aqueous assays?
Co-solvents (DMSO/water mixtures) or pro-drug strategies (e.g., ester-to-acid hydrolysis) enhance solubility. PharmaBlock’s methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate derivatives use PEGylation for in vivo studies .
Q. What purification techniques resolve closely related bicyclic byproducts?
Flash chromatography (silica gel, ethyl acetate/hexane gradients) separates diastereomers. Reverse-phase HPLC (C18 column, acetonitrile/water) isolates polar impurities, as shown for azabicyclo[3.1.0]hexane intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
